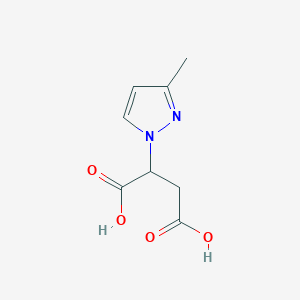

2-(3-Methyl-1H-pyrazol-1-YL)succinic acid

Description

Properties

IUPAC Name |

2-(3-methylpyrazol-1-yl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5-2-3-10(9-5)6(8(13)14)4-7(11)12/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOYXMGSBMYOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571800 | |

| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180741-28-0 | |

| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-(3-methylpyrazol-1-yl)butanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-methylpyrazol-1-yl)butanedioic acid, also known as 2-(3-methyl-1H-pyrazol-1-yl)succinic acid, is a heterocyclic compound featuring a pyrazole ring linked to a butanedioic acid (succinic acid) backbone.[1] The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry and agrochemical research, renowned for its diverse biological activities.[2][3] Derivatives of pyrazole have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[2][3] In the realm of agriculture, pyrazole-containing compounds are utilized as herbicides, fungicides, and insecticides.[3][4][5][6] The butanedioic acid component of the molecule is a key metabolic intermediate, suggesting that its incorporation could influence the compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and potential applications of 2-(3-methylpyrazol-1-yl)butanedioic acid, aimed at professionals in research and drug development.

Molecular Structure and Properties

The molecular identity of 2-(3-methylpyrazol-1-yl)butanedioic acid is well-defined by its chemical formula, C₈H₁₀N₂O₄, and a molecular weight of 198.18 g/mol .[1] Its structure is unambiguously represented by the SMILES notation: CC1=NN(C=C1)C(CC(=O)O)C(=O)O.[1]

Physicochemical and Computational Data

A summary of key physicochemical and computational properties is presented in the table below. These parameters are crucial for predicting the molecule's behavior in biological systems and for guiding formulation development.

| Property | Value | Source |

| CAS Number | 180741-28-0 | [1] |

| Molecular Formula | C₈H₁₀N₂O₄ | [1] |

| Molecular Weight | 198.18 | [1] |

| Topological Polar Surface Area (TPSA) | 92.42 Ų | [1] |

| LogP | 0.29192 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 4 | [1] |

The TPSA and LogP values suggest that the molecule has moderate polarity and may exhibit reasonable cell permeability. The presence of two hydrogen bond donors and four acceptors indicates its potential to engage in hydrogen bonding interactions with biological targets.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the succinic acid backbone, and the methyl group.

-

Pyrazole Protons: Two doublets in the aromatic region (likely between 6.0 and 7.5 ppm), corresponding to the two CH groups on the pyrazole ring.

-

Succinic Acid Protons: A multiplet for the CH group attached to the pyrazole nitrogen and two diastereotopic protons of the CH₂ group, likely appearing in the range of 3.0 to 5.0 ppm.

-

Methyl Protons: A singlet for the methyl group on the pyrazole ring, expected to be in the upfield region, around 2.0-2.5 ppm.

-

Carboxylic Acid Protons: Two broad singlets for the carboxylic acid protons, which may be solvent-dependent and could appear at a downfield shift (typically >10 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carboxylic Acid Carbons: Two signals in the downfield region (around 170-180 ppm).

-

Pyrazole Carbons: Three signals corresponding to the carbons of the pyrazole ring, with the carbon bearing the methyl group and the two CH carbons appearing in the aromatic region (approximately 105-150 ppm).

-

Succinic Acid Carbons: Two signals for the CH and CH₂ carbons of the succinic acid backbone, expected in the range of 40-60 ppm.

-

Methyl Carbon: A signal for the methyl carbon in the upfield region (around 10-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.

-

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid groups.

-

C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the pyrazole ring.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 2850-3150 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at m/z 198. The fragmentation pattern would likely involve the loss of one or both carboxylic acid groups (loss of 45 or 90 Da), and cleavage of the bond between the pyrazole ring and the succinic acid moiety.

Synthesis of 2-(3-methylpyrazol-1-yl)butanedioic Acid

The synthesis of 2-(3-methylpyrazol-1-yl)butanedioic acid can be achieved through a Michael addition reaction, a common method for the formation of carbon-nitrogen bonds.[7][8][9] This approach involves the conjugate addition of a nucleophile, in this case, 3-methylpyrazole, to an α,β-unsaturated carbonyl compound, such as maleic acid or its anhydride.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of similar pyrazolyl-succinic acid derivatives.

Materials:

-

3-Methylpyrazole

-

Maleic anhydride

-

Anhydrous toluene

-

Triethylamine (as a catalyst, optional)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyrazole (1.0 eq) in anhydrous toluene.

-

Addition of Reactant: To this solution, add maleic anhydride (1.0 eq). If desired, a catalytic amount of triethylamine (0.1 eq) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then dissolved in water.

-

Acidification: The aqueous solution is acidified with hydrochloric acid to precipitate the product.

-

Extraction and Purification: The precipitate is collected by filtration or the aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization.

Caption: Proposed workflow for the synthesis of 2-(3-methylpyrazol-1-yl)butanedioic acid.

Potential Applications in Research and Drug Development

The structural combination of a pyrazole ring and a butanedioic acid moiety suggests several potential applications for 2-(3-methylpyrazol-1-yl)butanedioic acid in both the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications

-

Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes. The carboxylic acid groups in the target molecule could act as a scaffold to interact with the active sites of enzymes, such as carbonic anhydrases or proteases, which are targets in cancer and viral diseases, respectively.[10][11]

-

Anticancer Activity: Several studies have reported the cytotoxic effects of pyrazole-containing compounds against various cancer cell lines.[12][13] The introduction of the succinic acid moiety could potentially enhance the solubility and bioavailability of the compound, making it a more effective therapeutic agent.

-

Antimicrobial and Antiviral Agents: The pyrazole nucleus is a common feature in many antimicrobial and antiviral drugs. Further investigation into the activity of this compound against various pathogens is warranted.

Agrochemical Applications

-

Herbicides: Pyrazole derivatives are used as inhibitors of key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][14]

-

Fungicides: A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain.[5] The presence of a succinic acid-like structure in the target molecule makes it an interesting candidate for investigation as a potential SDHI.

-

Insecticides: Some pyrazole derivatives act as potent insecticides by targeting the nervous system of insects.[5]

Caption: Potential research and development applications of the target molecule.

Conclusion

2-(3-methylpyrazol-1-yl)butanedioic acid is a molecule of significant interest due to its hybrid structure, which combines the biologically active pyrazole scaffold with a key metabolic intermediate. While experimental data on this specific compound is limited, its properties and biological activities can be inferred from related structures. The proposed synthetic route via Michael addition offers a straightforward method for its preparation, enabling further investigation into its potential as a therapeutic agent or an agrochemical. This technical guide provides a solid foundation for researchers and scientists to explore the promising applications of this compound in their respective fields.

References

-

Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

-

Sekkak, H., et al. (2013). Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. International Journal of Organic Chemistry, 3, 37-41. [Link]

-

Scribd. Pyrazole Derivatives in Crop Protection. [Link]

-

Du, T., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters, 36(1), 109511. [Link]

-

ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

-

Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1147-1151. [Link]

-

Rakitina, K., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

-

Kamel, M. M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]

-

Wang, Z., et al. (2015). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Tetrahedron Letters, 56(43), 5899-5902. [Link]

-

El-Metwaly, A. M., et al. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 12(1), 1-17. [Link]

-

Li, X. L., et al. (1998). The solid‐state michael addition of 3‐methyl‐1‐phenyl‐5‐pyrazolone. Synthetic Communications, 28(19), 3637-3644. [Link]

-

Sci-Hub. The solid‐state michael addition of 3‐methyl‐1‐phenyl‐5‐pyrazolone. [Link]

-

Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 773. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates [scirp.org]

- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]

- 4. royal-chem.com [royal-chem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Sci-Hub. The solid‐state michael addition of 3‐methyl‐1‐phenyl‐5‐pyrazolone / Journal of Heterocyclic Chemistry, 1998 [sci-hub.sg]

- 10. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Comprehensive Technical Guide: Solubility Profile of 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid

[1]

Executive Summary

Compound Identification: 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid CAS Registry Number: 180741-28-0 Molecular Formula: C₈H₁₀N₂O₄ Molecular Weight: 198.18 g/mol [1][2][3]

This technical guide provides a structural and thermodynamic analysis of the solubility profile of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid.[1] Primarily utilized as a nitrification inhibitor (often in conjunction with fertilizers), this compound is chemically engineered to overcome the high volatility of simple pyrazoles by attaching a hydrophilic succinic acid moiety.

Key Insight: The solubility of this compound is not a static value but a dynamic function of pH and temperature .[1][3] Its low LogP (0.[1]29) and high Topological Polar Surface Area (TPSA ~92.4 Ų) dictate a profile driven by hydrogen bonding and ionic dissociation, making it significantly more water-soluble than its parent compound, 3-methylpyrazole.[1]

Physicochemical Characterization & Solubility Drivers

To understand the solubility behavior, we must first analyze the molecular descriptors that govern the solute-solvent interactions.[1]

Molecular Descriptors

| Parameter | Value | Significance for Solubility |

| LogP (Octanol/Water) | 0.29 (Experimental/Predicted) | Indicates high hydrophilicity.[1][3] Unlike lipophilic pyrazoles, this compound partitions preferentially into the aqueous phase.[1] |

| TPSA | 92.42 Ų | High polar surface area suggests strong hydrogen bonding potential with water molecules.[1] |

| H-Bond Donors | 2 (Carboxylic -OH) | Facilitates solvation via water bridging.[1][3] |

| H-Bond Acceptors | 4 (Carbonyl O, Pyrazole N) | Enhances stability in polar protic solvents like water.[1][3] |

| pKa (Predicted) | pKa₁ ≈ 3.5–4.0; pKa₂ ≈ 5.0–5.6 | The compound acts as a diprotic acid.[1] Solubility will increase exponentially as pH rises above pKa₁.[1] |

Structural Logic

The molecule consists of a hydrophobic 3-methylpyrazole head and a hydrophilic succinic acid tail.[1][3]

-

At pH < 3: The molecule exists primarily in its non-ionized (neutral) form.[1] Solubility is limited by the crystal lattice energy (intrinsic solubility,

).[1] -

At pH > 6: Both carboxylic acid groups deprotonate (

), resulting in a dianion with high charge density, leading to extremely high aqueous solubility (often >100 g/L).[1]

Experimental Protocols for Solubility Determination

As exact literature values for this specific isomer can vary by synthesis purity and polymorph, the following standardized protocols are recommended for precise determination.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility at saturation.[1][3]

-

Preparation: Add excess solid 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid to 10 mL of degassed Milli-Q water in a borosilicate glass vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours using an orbital shaker.

-

pH Monitoring: Measure the pH of the slurry. Note: As a dicarboxylic acid, the saturated solution will be acidic (pH ~2–3).[1][3]

-

Separation: Filter the suspension using a 0.45 µm PVDF syringe filter (pre-heated to equilibrium temperature to prevent precipitation).

-

Quantification: Analyze the filtrate using HPLC-UV (C18 column, mobile phase: Phosphate buffer/Acetonitrile).

Protocol B: pH-Solubility Profile (Potentiometric Titration)

Objective: Define the solubility boundary relative to pH.

-

Principle: The total solubility (

) at a given pH is related to the intrinsic solubility (

Visualization of Experimental Workflow

The following diagram outlines the decision logic for characterizing the solubility of this ionizable compound.

Figure 1: Standardized workflow for solubility profiling of ionizable organic acids.

Thermodynamic Analysis

For researchers conducting temperature-dependent studies (e.g., 20°C to 60°C), the solubility data should be fitted to the Modified Apelblat Equation :

Where:

- is the mole fraction solubility.[1]

- is the absolute temperature.[1]

- are empirical constants derived from regression.[1]

Expected Trend:

Dissolution of succinic acid derivatives is typically endothermic (

Implications for Application

Formulation in Agriculture

This compound is designed to be a non-volatile alternative to methylpyrazole.[1][3]

-

Aqueous Fertilizers: Due to high solubility at neutral pH, it can be formulated as a high-concentrate liquid additive (e.g., 30-40% w/v) without requiring organic co-solvents, provided the pH is adjusted to > 5.0.[1][3]

-

Stability: In aqueous solution, hydrolytic stability should be monitored, although the C-N bond between the pyrazole and succinic chain is generally robust under ambient conditions.[1]

Crystallization

If isolating the solid from water:

References

-

Chemical Identity & Properties : PubChem. 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (Compound).[1][3] National Library of Medicine.[1] Accessed March 2026.[1] Link[1]

-

Synthesis & Application Context : World Intellectual Property Organization.[1] Patent WO2020126645A1: Process for preparing pyrazole succinic acid derivatives.[1] (Describes the aqueous synthesis and phase handling of related dimethyl variants). Link[1]

-

Comparative Solubility Data : ChemScene. Product Data Sheet: 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid. (Provides LogP and structural data). Link

-

General Methodology : IUPAC-NIST Solubility Data Series. Guidelines for the Measurement of Solubility of Solids in Liquids. Link

Thermal Stability of Pyrazole-Succinic Acid Derivatives: A Technical Guide

Executive Summary

The thermal stability of pyrazole-succinic acid derivatives represents a critical intersection between pharmacophore integrity and solid-state engineering. Pyrazoles are ubiquitous in medicinal chemistry (e.g., celecoxib, rimonabant), while succinic acid serves as a premier co-former for solubility enhancement and as a covalent linker in prodrug design.

This guide distinguishes between two distinct chemical classes that share this nomenclature:

-

Class A (Covalent): N-succinyl pyrazoles (amides/imides), often used as intermediates or prodrugs.

-

Class B (Supramolecular): Pyrazole:Succinic Acid co-crystals or salts, utilized to modulate physical properties like melting point and solubility.

This document provides a rigorous framework for synthesizing, characterizing, and profiling the thermal degradation of these systems.

Part 1: Structural Chemistry & Thermodynamics

To accurately assess stability, one must first define the nature of the interaction between the pyrazole ring and the succinyl moiety.

The Two Classes of Derivatives[1]

| Feature | Class A: Covalent Derivatives | Class B: Salts / Co-crystals |

| Structure | Chemical bond (Amide/Ester) between Pyrazole N1 and Succinyl Carbon. | Hydrogen bonding / Ionic interaction between Pyrazole N (acceptor) and Succinic Acid -COOH (donor). |

| Bond Energy | High (~80–100 kcal/mol). | Low (2–10 kcal/mol per interaction). |

| Thermal Event | Degradation (bond cleavage) or Cyclization. | Phase transition (Melting) followed by dissociation. |

| Key Stability Risk | Hydrolysis (moisture sensitivity), Decarboxylation. | Polymorphic transformation, Component sublimation. |

Thermodynamic Drivers of Instability

-

Lattice Energy vs. Solvation: In Class B, the stability is driven by the packing efficiency. Succinic acid often forms bridging H-bonds that stabilize the crystal lattice, elevating the melting point (

) compared to the amorphous form. -

Amide Resonance (Class A): The electron-withdrawing nature of the succinyl group on the pyrazole nitrogen can destabilize the amide bond compared to aliphatic amides, making them susceptible to nucleophilic attack or thermal retro-Michael type decomposition.

Part 2: Synthesis & Solid-State Characterization[2]

Synthesis Workflow (Class A & B)

The following logic flow illustrates the decision matrix for synthesizing the target derivative based on the desired physicochemical outcome.

Figure 1: Decision matrix for the synthesis of pyrazole-succinic acid derivatives.

Detailed Protocol: Synthesis of N-Succinyl Pyrazole (Class A)

Rationale: This protocol utilizes succinic anhydride to form the amide bond. The use of an anhydrous non-polar solvent (Toluene) drives the equilibrium forward by precipitation or azeotropic water removal if the open-chain acid is formed.

-

Charge: In a 250 mL round-bottom flask, dissolve 10 mmol of the substituted pyrazole in 50 mL of anhydrous toluene.

-

Activation: Add 11 mmol (1.1 eq) of succinic anhydride.

-

Catalysis: Add 0.5 mmol (5 mol%) of DMAP (4-dimethylaminopyridine) to accelerate the nucleophilic attack.

-

Reaction: Reflux at 110°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the pyrazole.

-

Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ether.

-

Recrystallization: Recrystallize from Ethanol/Water to ensure removal of unreacted anhydride.

Part 3: Thermal Analysis Methodologies

To establish the stability profile, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run in tandem.

Experimental Setup

-

Instrument: TA Instruments Q2000 (DSC) / Q500 (TGA) or equivalent.

-

Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation during the run.

-

Pan System:

-

DSC: Tzero Aluminum Hermetic pans (pinhole lid) to allow volatile escape only at high pressure, or open pans for desolvation studies.

-

TGA: Platinum or Ceramic pans.

-

Thermal Analysis Decision Tree

Figure 2: Workflow for distinguishing solvates, pure melts, and decomposition events.

Part 4: Degradation Kinetics & Stability Profiling

Decomposition Mechanisms

Understanding how the molecule fails is as important as knowing when it fails.

-

Mechanism 1: Desuccinylation (Hydrolysis)

-

Context: Class A derivatives exposed to moisture/heat.

-

Pathway: Attack of water on the carbonyl carbon -> Cleavage of N-C bond -> Release of Pyrazole + Succinic Acid.

-

TGA Signature: Mass loss corresponding to the succinyl moiety if volatile fragments form, or broad degradation.

-

-

Mechanism 2: Cyclization-Elimination

-

Context:N-succinyl derivatives with a free carboxylic acid tail (Succinamic acids).

-

Pathway: Intramolecular cyclization to form Succinimide + Pyrazole.

-

Kinetics: Often first-order; accelerated by acid catalysis.

-

-

Mechanism 3: Decarboxylation

-

Context: High temperature (>200°C).[1]

-

Pathway: Loss of CO2 from the carboxylic acid group.

-

TGA Signature: Sharp step loss of 44 Da (or molar equivalent).

-

Quantitative Stability Data (Representative)

The following table summarizes typical thermal data for pyrazole derivatives based on literature precedents [1, 2].

| Parameter | Class A (Covalent Amide) | Class B (Co-crystal) | Interpretation |

| Melting Point ( | 130–135°C (Sharp) | 145–160°C (Broad) | Co-crystals often exhibit |

| Degradation Onset ( | ~180–200°C | > 185°C (Succinic acid sublimation) | Covalent derivatives are generally stable until the amide bond destabilizes. |

| Enthalpy of Fusion ( | 25–35 kJ/mol | 30–50 kJ/mol | Higher lattice energy in co-crystals indicates greater physical stability. |

Accelerated Stability Protocol (ICH Q1A)

To validate shelf-life, perform forced degradation studies:

-

Thermal Stress: Store solid samples at 60°C and 80°C for 2 weeks. Analyze by HPLC for hydrolysis products (Free Pyrazole).

-

Hydrolytic Stress: Reflux in 0.1 N HCl and 0.1 N NaOH. N-succinyl derivatives are labile in base (saponification).

-

Data Treatment: Use the Arrhenius equation to predict shelf-life (

):

References

-

Synthesis and Inhibition of Pyrazole-Based Inhibitors of DapE. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Details the synthesis and melting points (130–132°C) of N-succinyl pyrazole derivatives. URL:[Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation (ICH). Relevance: The global regulatory standard for designing stability protocols.[2] URL:[Link]

-

Thermal Decomposition of Nitropyrazoles. Source: ResearchGate / Journal of Thermal Analysis and Calorimetry. Relevance: Provides TGA/DSC methodologies and decomposition pathways for pyrazole rings. URL:[Link]

-

Pharmaceutical Co-Crystals of Pyrazinecarboxamide with Succinic Acid. Source: ResearchGate / Crystal Growth & Design. Relevance: Illustrates the thermal behavior (DSC/TGA) of succinic acid co-crystals, serving as a Class B comparator. URL:[Link]

Sources

Comparative Analysis: 3-Methyl vs. 3,4-Dimethyl Pyrazole Succinic Acid

This guide provides a comprehensive technical analysis of the structural, functional, and toxicological differences between 3-methylpyrazole succinic acid and 3,4-dimethylpyrazole succinic acid (DMPSA) .

While both compounds are pyrazole-based nitrogen stabilizers designed to inhibit Ammonia Monooxygenase (AMO), DMPSA has emerged as the industry standard due to its superior safety profile and stability, whereas the 3-methyl variant is largely obsolete in commercial agriculture due to toxicity concerns.

Executive Summary

The transition from 3-methylpyrazole (3-MP) derivatives to 3,4-dimethylpyrazole (3,4-DMP) derivatives represents a critical evolution in nitrification inhibitor technology.

-

3,4-Dimethylpyrazole Succinic Acid (DMPSA): A commercially dominant, non-volatile, and toxicologically safe nitrification inhibitor. It is a "prodrug" that hydrolyzes in soil to release the active antimicrobial agent, 3,4-dimethylpyrazole (DMP).

-

3-Methylpyrazole Succinic Acid: A structural precursor and historical candidate. While it possesses nitrification inhibition properties, it is associated with higher mammalian toxicity (specifically interference with alcohol dehydrogenase and potential teratogenicity) and lower lipophilic stability compared to the dimethyl variant.

Chemical Structure & Synthesis Mechanism[1]

The fundamental difference lies in the methylation of the pyrazole ring. Both compounds are synthesized via an aza-Michael addition of the pyrazole nitrogen across the double bond of maleic acid (or maleic anhydride followed by hydrolysis). This converts the unsaturated maleic backbone into a saturated succinic backbone, covalently linking the inhibitor to a polar tail.

Structural Comparison[2]

| Feature | 3-Methylpyrazole Succinic Acid | 3,4-Dimethylpyrazole Succinic Acid (DMPSA) |

| Active Core | 3-Methylpyrazole (3-MP) | 3,4-Dimethylpyrazole (3,4-DMP) |

| Substituents | Methyl group at C3 | Methyl groups at C3 and C4 |

| Linkage | Covalent N-C bond to succinate | Covalent N-C bond to succinate |

| Lipophilicity | Lower (LogP ~ 0.6 for base) | Higher (LogP ~ 1.8 for base) |

| Stability | Moderate | High (Resistant to volatilization) |

Synthesis Pathway (Graphviz)

The following diagram illustrates the synthesis of DMPSA via the aza-Michael addition. The 3-methyl variant follows an identical path but lacks the C4 methyl group.

Caption: Synthesis of DMPSA via aza-Michael addition of the pyrazole nitrogen to the alkene of maleic acid.

Mechanism of Action & Biological Efficacy[3]

Both compounds function as suicide substrates or competitive inhibitors for Ammonia Monooxygenase (AMO), the enzyme responsible for the first step of nitrification (

The "Prodrug" Mechanism

Unlike phosphate salts (e.g., DMPP) which are ionic, the succinic acid derivatives are covalent adducts . They are biologically inactive until cleaved.

-

Application: The succinic acid moiety renders the molecule non-volatile and highly soluble.

-

Activation: Soil moisture and microbial amidases/esterases hydrolyze the N-C bond.

-

Inhibition: The free pyrazole (3-MP or 3,4-DMP) is released to target AMO.

Efficacy Profile

| Parameter | 3-Methylpyrazole (3-MP) | 3,4-Dimethylpyrazole (3,4-DMP) |

| AMO Binding Affinity | High | High (Steric bulk at C4 aids retention) |

| Soil Half-Life | Shorter (faster microbial degradation) | Longer (C4 methyl hinders ring oxidation) |

| Volatilization | High (without succinate tail) | Moderate (significantly reduced by succinate) |

| Inhibition Duration | 20–30 days | 40–60 days (formulation dependent) |

Nitrification Pathway Diagram

Caption: Mechanism of Action. The succinic acid derivative hydrolyzes to release the active pyrazole, which blocks AMO.

Toxicity and Safety (The Critical Differentiator)

The primary reason 3,4-dimethylpyrazole succinic acid (DMPSA) is the preferred agent over the 3-methyl variant is toxicology .

-

3-Methylpyrazole (3-MP):

-

Metabolic Interference: 3-MP is a potent inhibitor of mammalian Alcohol Dehydrogenase (ADH). It affects the metabolism of methanol and ethylene glycol. While used therapeutically for poisoning (similar to Fomepizole), its widespread release in agriculture poses risks to non-target organisms.

-

Organotropism: Studies indicate 3-MP can alter DNA methylation patterns in the liver and colon, raising genotoxic concerns in chronic exposure scenarios.

-

-

3,4-Dimethylpyrazole (3,4-DMP):

-

Safety Profile: The addition of the methyl group at the C4 position significantly alters the molecule's fit within mammalian ADH, reducing its potency against mammalian enzymes while retaining high affinity for bacterial AMO.

-

Regulatory Status: DMPSA is REACH registered and approved for use in the EU and other major markets, whereas 3-MP derivatives face steeper regulatory hurdles due to the described toxicity profile.

-

Experimental Protocols

Synthesis of 3,4-Dimethylpyrazole Succinic Acid

Note: This protocol relies on the aza-Michael addition.

-

Reagents: 3,4-Dimethylpyrazole (1.0 eq), Maleic Anhydride (1.0 eq), Water (Solvent).

-

Procedure:

-

Dissolve maleic anhydride in water at 60°C to generate maleic acid in situ.

-

Add 3,4-dimethylpyrazole slowly to the solution.

-

Heat the mixture to 90–100°C for 4–6 hours. The pyrazole nitrogen acts as a nucleophile, attacking the

-unsaturation of the maleic acid. -

Crystallization: Cool the solution to 4°C. DMPSA precipitates as a white crystalline solid.

-

Filtration: Filter and wash with ice-cold water.

-

Yield: Typically >85%.

-

Soil Incubation Assay (Efficacy Testing)

This protocol validates the inhibition of nitrification by measuring the accumulation of

-

Soil Preparation: Sieve fresh agricultural soil (2mm). Adjust moisture to 60% Water Holding Capacity (WHC).

-

Treatment:

-

Control: Urea only (100 mg N/kg soil).

-

Treatment A: Urea + DMPSA (0.5% of N content).

-

Treatment B: Urea + 3-MP Succinate (0.5% of N content).

-

-

Incubation: Incubate samples in aerobic jars at 25°C for 60 days.

-

Sampling: Extract soil subsamples every 7 days using 2M KCl (1:5 soil:solution ratio).

-

Analysis: Quantify

-N and -

Validation: A successful inhibitor will maintain high

levels and low

References

-

Efficacy of DMPSA with Calcium Ammonium Nitrate: Rahman, N., et al. (2021). "Efficacy of the Nitrification Inhibitor 3,4 Dimethylpyrazol Succinic Acid (DMPSA) when Combined with Calcium Ammonium Nitrate and Ammonium Sulphate." Agronomy. Link

-

Synthesis and Patent Data: "Process for the fabrication of 2-(n-3,4-dimethylpyrazol)succinic acid." Google Patents. Link

-

Comparative Nitrification Inhibition: Guardia, G., et al. (2018). "DMPSA and DMPP equally reduce N2O emissions from a maize-ryegrass forage rotation." Agriculture, Ecosystems & Environment.[1][2]

- Mechanism of Pyrazoles: McCarty, G.W. (1999). "Modes of action of nitrification inhibitors." Biology and Fertility of Soils.

-

Toxicity of 3-Methylpyrazole: Fiala, E.S., et al. (1987). "Differential effects of 4-iodopyrazole and 3-methylpyrazole on the metabolic activation of methylazoxymethanol." Journal of Cancer Research and Clinical Oncology. Link

Sources

Technical Monograph: 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid

[1][2]

Executive Summary

2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (CAS 180741-28-0) is a hydrophilic pyrazole derivative designed to inhibit the biological oxidation of ammonium to nitrate in soil environments. Structurally, it consists of a 3-methylpyrazole (3MP) moiety conjugated to a succinic acid backbone. This modification significantly reduces the volatility of the active 3MP component while maintaining its efficacy against Ammonia Monooxygenase (AMO), the key enzyme in nitrification. This compound represents a critical evolution in agrochemical formulations, bridging the gap between volatile inhibitors and stable, soil-retentive delivery systems.

Chemical Identity & Physicochemical Profile[3][4]

This compound is characterized by its dual functionality: the pyrazole ring provides the inhibitory pharmacophore, while the succinic acid tail confers water solubility and reduces vapor pressure, preventing loss during application.

Table 1: Chemical Identification

| Property | Detail |

| Systematic Name | 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid |

| Common Name | 3-Methylpyrazole succinic acid (MPSA) |

| CAS Registry Number | 180741-28-0 |

| Molecular Formula | C₈H₁₀N₂O₄ |

| Molecular Weight | 198.18 g/mol |

| SMILES | CC1=NN(C=C1)C(CC(=O)O)C(=O)O |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water; soluble in polar organic solvents (MeOH, DMSO) |

| Acidity (pKa) | ~3.5–4.5 (Carboxylic acid moieties) |

Structural Analysis

The molecule features a chiral center at the alpha-carbon of the succinic acid chain where the pyrazole nitrogen (N1) is attached. While synthesis typically yields a racemic mixture, the biological activity is primarily driven by the pyrazole ring's interaction with the metalloenzyme active site.

Synthetic Pathways & Manufacturing

The industrial synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid follows a Michael Addition pathway. This atom-economical reaction involves the nucleophilic attack of 3-methylpyrazole onto a maleic acid derivative (anhydride or ester), followed by hydrolysis if necessary.

Reaction Mechanism

The synthesis exploits the nucleophilicity of the pyrazole nitrogen. 3-Methylpyrazole exists in tautomeric equilibrium; however, under basic or thermal conditions, the N1-attack on the electron-deficient double bond of maleic anhydride is favored.

Synthesis Workflow Diagram

Caption: Synthetic route via Michael addition of 3-methylpyrazole to maleic anhydride, followed by hydrolytic ring opening.

Experimental Protocol (Bench Scale)

Note: This protocol is adapted from patent literature (e.g., WO 96/24566) for laboratory synthesis.

-

Reactant Preparation: Charge a round-bottom flask with 3-methylpyrazole (1.0 eq) . Heat gently to melt if solid (MP ~37°C).

-

Addition: Slowly add Maleic Anhydride (1.05 eq) in small portions to the molten pyrazole under stirring. The reaction is exothermic; maintain temperature between 100–120°C .

-

Reaction: Stir the melt at 120°C for 2–4 hours. Monitor consumption of pyrazole by TLC or HPLC.

-

Hydrolysis: Cool the mixture to 80°C and add Water (3.0 eq) dropwise. The anhydride intermediate hydrolyzes to the diacid.

-

Crystallization: Allow the solution to cool slowly to room temperature. The product, 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid, precipitates as a white solid.

-

Purification: Recrystallize from water or an ethanol/water mixture to remove unreacted maleic acid and regioisomers.

-

Drying: Dry under vacuum at 50°C.

Mechanism of Action: Nitrification Inhibition[5]

The compound functions as a "carrier" or prodrug for 3-methylpyrazole (3MP). 3MP is a suicide inhibitor of Ammonia Monooxygenase (AMO) , the enzyme responsible for the first step of nitrification (oxidation of NH₄⁺ to NH₂OH).

Mode of Action

-

Soil Application: The succinic acid conjugate is applied to soil.[1][2] Its high water solubility ensures distribution in the soil solution.

-

Release/Action: The compound may act directly or undergo slow hydrolysis/decarboxylation to release free 3MP in the rhizosphere.

-

Enzyme Blockade: The pyrazole nitrogen coordinates with the Copper (Cu) active site of the AMO enzyme, effectively chelating it and preventing the oxidation of ammonia.

-

Result: Ammonium (NH₄⁺) remains in the soil longer, available for plant uptake, while nitrate (NO₃⁻) leaching and Nitrous Oxide (N₂O) emissions are reduced.

Biological Pathway Diagram

Caption: Mechanism of action showing the pathway from soil application to specific enzymatic inhibition of AMO in Nitrosomonas bacteria.

Applications & Efficacy

Agricultural Use[5]

-

Nitrogen Stabilizer: Used as an additive to urea, UAN (Urea Ammonium Nitrate), and manure.

-

Dosage: Typically applied at 0.05% to 0.5% by weight of the nitrogen fertilizer.

-

Advantages over 3MP:

-

Non-Volatile: 3MP has a high vapor pressure and is lost to the atmosphere. The succinic acid derivative is a solid salt/acid with negligible volatility.

-

Stability: enhanced stability in fertilizer blends (e.g., with Calcium Ammonium Nitrate).

-

Environmental Impact

-

Greenhouse Gas Reduction: Significantly lowers N₂O emissions (a potent greenhouse gas) associated with nitrification-denitrification cycles.

-

Water Protection: Reduces nitrate runoff into waterways, mitigating eutrophication.

Safety & Handling

While less volatile than its parent pyrazole, standard laboratory safety protocols apply.

-

Hazard Classification: Irritant (Skin/Eye).

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Hygroscopic nature requires sealed containers.

References

-

Preparation of 3-methylpyrazole derivatives . Patent WO 1996/024566.[3][1][4] BASF SE.[2] (Describes the synthesis of pyrazole-succinic acid derivatives as nitrification inhibitors).

-

Use of Pyrazole Derivatives as Nitrification Inhibitors . Patent WO 2011/032904.[5][3][2][4] BASF SE.[2] (Discusses the application of DMPSA and related succinic acid derivatives).

-

Nitrification Inhibitors in Agriculture . Zerulla, W. et al. (2001). "3,4-Dimethylpyrazole phosphate (DMPP) - a new nitrification inhibitor for agriculture and horticulture". Biology and Fertility of Soils, 34, 79-84. (Contextual reference for pyrazole mechanism).

-

2-(3-Methyl-1H-pyrazol-1-yl)succinic acid Product Data . ChemScene. (Chemical properties and CAS verification).

Sources

- 1. NZ721123A - Fertilizer mixture containing nitrification inhibitor - Google Patents [patents.google.com]

- 2. US20170050894A1 - Fertilizer mixture containing nitrification inhibitor - Google Patents [patents.google.com]

- 3. EP4490154A1 - Use of pyrazolo[3,4-b]pyridine compounds as nitrification inhibitor - Google Patents [patents.google.com]

- 4. WO2020127870A1 - Process for obtaining a fertilizer composition comprising a dmpsa nitrification inhibitor via adding dmpsa or the salts thereof into the fertilizer melt - Google Patents [patents.google.com]

- 5. EP4317121A2 - Verfahren zur herstellung einer düngemittelzusammensetzung mit einem dmpsa-nitrifikationsinhibitor durch zugabe von dmpsa salzen in die düngeschmelze - Google Patents [patents.google.com]

Technical Guide to Sourcing and Utilizing 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (CAS 180741-28-0)

[1][2]

Executive Summary & Compound Profile

CAS 180741-28-0 , chemically known as 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid , is a hydrophilic pyrazole derivative designed to inhibit the biological oxidation of ammonium to nitrite in soil environments.[1][2] It represents a class of "stabilized" nitrification inhibitors developed to overcome the high volatility issues associated with earlier generation inhibitors like DMPP (3,4-dimethylpyrazole phosphate).[1][2]

By chemically tethering the active methylpyrazole moiety to a succinic acid backbone, this compound exhibits enhanced soil retention and reduced vapor pressure, making it a critical standard for research into sustainable nitrogen management, greenhouse gas reduction (N₂O mitigation), and fertilizer efficiency.

Physicochemical Specifications

| Property | Specification | Relevance to Research |

| Chemical Name | 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid | Official nomenclature for publications.[1][2] |

| Molecular Formula | C₈H₁₀N₂O₄ | Stoichiometry calculations.[2] |

| Molecular Weight | 198.18 g/mol | Molar concentration preparation.[2] |

| Solubility | High (Water, Methanol) | Ideal for aqueous soil amendments; no DMSO required.[2] |

| Appearance | White to off-white crystalline solid | Visual QC indicator (yellowing indicates oxidation).[1][2] |

| Acidity (pKa) | ~3.5 - 4.5 (Carboxylic acid groups) | pH-dependent sorption in soil matrices.[1][2] |

Commercial Sourcing Strategy

Sourcing CAS 180741-28-0 requires distinguishing between "building block" grade (for synthesis) and "analytical standards" (for biological assays).[1][2] For nitrification inhibition studies, a purity of ≥97% is recommended to prevent succinic acid byproducts from acting as a carbon source for soil microbes, which could skew respiration data.[2]

Verified Supplier Matrix

The following suppliers have been identified as reliable sources for research-grade material.

| Supplier | Catalog / Ref | Purity | Format | Lead Time | Best For |

| BLD Pharm | BD98756 | 97%+ | Solid | 1-2 Weeks | Bulk sourcing (1g - 25g) for field/pot trials.[1][2] |

| Enamine | Inquire (Building Blocks) | 95%+ | Solid | 2-3 Weeks | Custom synthesis or library screening.[1][2] |

| Ambeed | A338942 | 97% | Solid | Stock | Rapid delivery for small-scale lab assays.[1][2] |

| Sigma-Aldrich | Custom/Sourcing | ≥98% | Solid | Variable | Reference standards (via chemically related requests).[1][2] |

Sourcing Protocol:

-

Purity Validation: Always request a ¹H-NMR spectrum upon delivery.[1][2] The succinic acid backbone signals (multiplets around 2.5–3.0 ppm) and the pyrazole protons (singlets/doublets >6.0 ppm) must integrate to a 1:1 ratio.[2]

-

Storage: Store at 2–8°C under desiccant. The carboxylic acid moiety makes the compound hygroscopic; moisture uptake can alter the effective mass during weighing.[2]

Mechanism of Action: Ammonia Monooxygenase (AMO) Inhibition

The primary research application of CAS 180741-28-0 is the specific inhibition of Ammonia Monooxygenase (AMO) , the transmembrane enzyme found in ammonia-oxidizing bacteria (AOB) like Nitrosomonas and ammonia-oxidizing archaea (AOA).[1][2]

Mechanistic Pathway

The inhibitor functions as a "suicide substrate" or competitive inhibitor, chelating the Copper (Cu) active site of the AMO enzyme. This blocks the oxidation of Ammonia (NH₃) to Hydroxylamine (NH₂OH), thereby halting the nitrification cascade.

Figure 1: The nitrification pathway showing the specific blockade of the Ammonia Monooxygenase (AMO) enzyme by CAS 180741-28-0.[1]

Experimental Protocols

Protocol A: Soil Nitrification Inhibition Assay (ISO 15685 Adapted)

This protocol validates the biological efficacy of the inhibitor in a controlled soil environment.[2]

Reagents:

Step-by-Step Methodology:

-

Pre-incubation: Weigh 10g of fresh soil into 50mL Falcon tubes or glass jars. Pre-incubate at 25°C for 3 days to stabilize microbial activity.

-

Treatment Application:

-

Incubation: Seal jars with Parafilm (punctured for aeration) and incubate at 25°C in the dark.

-

Sampling: Destructive sampling at Days 0, 3, 7, 14, and 21.

-

Extraction: Add 50mL of 2M KCl to the soil.[2] Shake for 1 hour at 200 rpm. Filter through Whatman No. 42 paper.[2]

-

Analysis: Quantify NH₄⁺-N and NO₃⁻-N using colorimetric assays (Berthelot reaction for ammonium; Griess reaction for nitrate) or Ion Chromatography.

-

Calculation: Calculate % Inhibition using the formula:

[1][2]

Protocol B: Experimental Workflow Visualization

Figure 2: Standardized workflow for assessing nitrification inhibition efficacy in soil matrices.

Troubleshooting & Quality Control

When using CAS 180741-28-0, researchers often encounter variability due to soil properties.

-

Issue: Rapid loss of inhibition efficacy.[2]

-

Cause: In high pH soils (>7.5), the succinic acid moiety may deprotonate fully, increasing solubility but potentially accelerating microbial degradation of the inhibitor itself.[2]

-

Solution: Monitor the inhibitor's own half-life in soil by analyzing extracts via HPLC-UV (210 nm) to distinguish between loss of inhibitor and loss of efficacy.

-

-

Issue: High background respiration.[2]

-

Cause: The succinic acid tail can serve as a carbon source for heterotrophic bacteria.[2]

-

Solution: Include a "Zero-N + Inhibitor" control to measure background CO₂ evolution triggered by the inhibitor alone.

-

References

-

International Organization for Standardization. (2012).[3] ISO 15685:2012 Soil quality — Determination of potential nitrification and inhibition of nitrification — Rapid test by ammonium oxidation.[2][3] Retrieved from [Link][1][2]

-

Subbarao, G. V., et al. (2006).[2][4][5] Biological nitrification inhibition (BNI)—is it a widespread phenomenon? Plant and Soil.[2][3][4] Retrieved from [Link]

-

Zerulla, W., et al. (2001).[2][5] 3,4-Dimethylpyrazole phosphate (DMPP) – a new nitrification inhibitor for agriculture and horticulture.[1][2] Biology and Fertility of Soils.[2][3] Retrieved from [Link]

Sources

- 1. 3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | 2676864-03-0 [sigmaaldrich.com]

- 2. 1,2,3-Triazoles - Enamine [enamine.net]

- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 4. umweltbundesamt.de [umweltbundesamt.de]

- 5. Inhibition profile of three biological nitrification inhibitors and their response to soil pH modification in two contrasting soils - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid via Michael Addition: An Application Note and Detailed Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid, a valuable heterocyclic building block for drug discovery and materials science. The described methodology is centered around a robust and efficient aza-Michael addition reaction between 3-methylpyrazole and maleic anhydride. This document offers a detailed experimental protocol, mechanistic insights, and a discussion on the critical aspect of regioselectivity inherent in the reaction with unsymmetrically substituted pyrazoles. The target audience for this guide includes researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. Their prevalence is attributed to their metabolic stability and versatile biological activities, which span anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of a succinic acid moiety onto the pyrazole ring, as in 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid, introduces functionalities that can enhance solubility, provide points for further chemical modification, and potentially modulate biological activity.

The aza-Michael addition is a powerful and atom-economical method for the formation of carbon-nitrogen bonds. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[1] In the context of this application note, the nitrogen nucleophile is 3-methylpyrazole, and the Michael acceptor is maleic anhydride.

Mechanistic Rationale and Regioselectivity

The synthesis proceeds via a base-catalyzed aza-Michael addition. The reaction is initiated by the deprotonation of the N-H proton of 3-methylpyrazole by a suitable base, such as cesium carbonate (Cs₂CO₃), to generate a pyrazolate anion. This highly nucleophilic anion then attacks the β-carbon of the electron-deficient double bond in maleic anhydride. Subsequent workup with acidification leads to the hydrolysis of the anhydride ring, yielding the desired dicarboxylic acid.

A critical consideration in the synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid is the regioselectivity of the Michael addition. 3-Methylpyrazole is an unsymmetrical heterocycle with two nitrogen atoms in the aromatic ring, leading to the potential for the formation of two regioisomers upon N-alkylation: the 1,3-substituted product (2-(3-Methyl-1H-pyrazol-1-yl)succinic acid) and the 1,5-substituted product (2-(5-Methyl-1H-pyrazol-1-yl)succinic acid). The ratio of these isomers can be influenced by factors such as the nature of the substituent on the pyrazole ring, the chosen solvent, and the reaction temperature.[2] The separation of these regioisomers can often be achieved through chromatographic techniques.[3]

Experimental Protocol

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| 3-Methylpyrazole | C₄H₆N₂ | 82.10 | ≥98% | Sigma-Aldrich |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | ≥99% | Alfa Aesar |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | ≥99% | Acros Organics |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aqueous solution | J.T. Baker |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | EMD Millipore |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Synthesis Workflow

Workflow for the synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazole (0.82 g, 10 mmol), maleic anhydride (0.98 g, 10 mmol), and cesium carbonate (0.33 g, 1 mmol, 10 mol%).

-

Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask.

-

Reaction Execution: Seal the flask and stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid (20 mL) to quench the reaction and dissolve the cesium salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the regioisomers and isolate the desired 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid.

Characterization of the Product

The final product should be characterized to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methyl group protons, multiplets for the succinic acid backbone protons, and distinct signals for the pyrazole ring protons.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should show characteristic peaks for the carbonyl carbons of the carboxylic acids, the carbons of the pyrazole ring, and the aliphatic carbons of the succinic acid moiety and the methyl group.

-

Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (C₈H₁₀N₂O₄, M.W. 198.18).[4]

Discussion of Results and Troubleshooting

The yield of the reaction is expected to be moderate to good. The primary challenge in this synthesis is the potential for the formation of the 2-(5-Methyl-1H-pyrazol-1-yl)succinic acid regioisomer. The ratio of the two isomers will depend on the specific reaction conditions. If the separation of the isomers by column chromatography is challenging, alternative purification techniques such as recrystallization could be explored.

Should the reaction proceed slowly or not at all, increasing the reaction temperature or using a stronger base may be considered. However, these changes could also affect the regioselectivity of the reaction.

Applications in Drug Discovery

Pyrazole derivatives are privileged structures in medicinal chemistry due to their wide range of biological activities.[5] The introduction of a succinic acid moiety can enhance the pharmacokinetic properties of a molecule, such as solubility, and provide a handle for the development of prodrugs or for conjugation to other molecules. The title compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid via a base-catalyzed aza-Michael addition. By understanding the reaction mechanism and the factors influencing regioselectivity, researchers can efficiently synthesize this valuable building block for applications in drug discovery and chemical biology. The provided protocol is a robust starting point for further optimization and exploration of this important class of heterocyclic compounds.

References

- BenchChem. (2025). 3-Methylpyrazole: A Versatile Scaffold in Heterocyclic Chemistry for Drug Discovery and Agrochemicals. BenchChem Technical Guide.

- Google Patents. (2020). Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl -. WO2020126645A1.

- Royal Society of Chemistry. (2022).

- BenchChem. (2025). Synthesis of 3-Methylpyrazole: A Detailed Protocol for Researchers. BenchChem Technical Guide.

-

PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)succinic acid. Retrieved from [Link]

- National Center for Biotechnology Information. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC.

- Frontiers Media S.A. (2019).

- Scribd. (n.d.). Aza-Michael Additions to Maleic Anhydride.

- JOCPR. (n.d.).

- Elsevier. (2014). Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift.

- Google Patents. (n.d.).

- National Center for Biotechnology Information. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC.

- ResearchGate. (n.d.). Previous results on the regioselectivity of aza‐Michael addition.

- MDPI. (2026). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone.

- MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles.

- Royal Society of Chemistry. (n.d.). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones.

- National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PMC.

- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.

- ResearchGate. (2026). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.

- MDPI. (2025). Molluscicidal and Schistosomicidal Activities of 2-(1H-Pyrazol-1-yl)

- Organic Chemistry Portal. (2008).

- PubMed. (2015).

- Oriental Journal of Chemistry. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- National Center for Biotechnology Information. (n.d.). (S)-2-(1H-Imidazol-1-yl)succinic acid. PMC.

- Guru Nanak College. (2021). Synthesis, Characterization and In-Silico Analysis of New 2-Pyrazolines.

Sources

- 1. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2020126645A1 - Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl- 1 h-pyrazole-1 -yl) succinic acid in a two phase solvent system - Google Patents [patents.google.com]

- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]

- 4. chemscene.com [chemscene.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

using 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid as a nitrification inhibitor

Application Note: 2-(3-Methyl-1H-pyrazol-1-yl)succinic Acid as a Nitrification Inhibitor [1][2]

Executive Summary

This technical guide details the application, mechanism, and evaluation protocols for 2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (referred to herein as 3-MPSA ).

While the dimethyl analog (DMPSA) is widely recognized in commercial formulations, the mono-methyl derivative, 3-MPSA, represents a specific class of "pro-inhibitors." It functions by stabilizing the volatile nitrification inhibitor 3-methylpyrazole (3-MP) via a covalent succinic acid linkage. This modification significantly reduces vapor pressure, preventing rapid loss of the active ingredient during fertilizer storage and surface application, while ensuring sustained release in the soil matrix.

Target Audience: Agrochemical formulation chemists, soil microbiologists, and agronomic researchers.

Technical Profile & Mechanism of Action

Chemical Identity

-

IUPAC Name: 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid

-

Carrier Moiety: Succinic Acid

-

Solubility: High water solubility (as salt), soluble in polar organic solvents.

-

Stability: Hydrolytically stable in neutral formulations; degrades biologically in soil.

Mechanism: The "Pro-Inhibitor" Pathway

3-MPSA is not the direct inhibitor. It acts as a delivery vehicle. Upon application to the soil, it undergoes biotic and abiotic hydrolysis to release 3-MP.

-

Phase I (Release): Soil moisture and esterases cleave the succinic acid tail, releasing free 3-methylpyrazole.

-

Phase II (Inhibition): Free 3-MP acts as a chelating agent, targeting the Copper (Cu) active site of Ammonia Monooxygenase (AMO) in Nitrosomonas spp.

-

Phase III (Result): The oxidation of Ammonium (

) to Hydroxylamine (

Visualizing the Pathway:

Figure 1: Mechanism of action showing the hydrolysis of 3-MPSA into the active inhibitor 3-MP and the subsequent blockade of ammonium oxidation.

Protocol A: Formulation and Dosing Strategy

Objective: To prepare fertilizer samples coated or amended with 3-MPSA for experimental trials.

Materials:

-

3-MPSA (Analytical Standard or Synthesized purity >95%).

-

Carrier Fertilizer: Urea (granules) or Ammonium Sulfate (AS).

-

Solvent: Water or Ethanol (depending on salt form).

-

Rotary mixer or fluidized bed coater.

Dosing Calculation: Standard application rates for pyrazole inhibitors range from 0.5% to 1.5% of Total Nitrogen (w/w) .

Step-by-Step Procedure:

-

Determine N-Content: Calculate total Nitrogen in your fertilizer batch (e.g., 100g Urea contains ~46g N).

-

Weigh Inhibitor: For a 1% rate on 100g Urea:

of active 3-MPSA. -

Dissolution: Dissolve 3-MPSA in a minimum volume of water (if using salt form) or ethanol.

-

Coating:

-

Place fertilizer granules in a rotary drum.

-

Spray the inhibitor solution as a fine mist while tumbling.

-

Critical: Ensure uniform coverage to prevent "hotspots" of inhibition.

-

-

Drying: Air dry or use gentle airflow (<40°C) until solvent evaporates. High heat may degrade the succinic linkage prematurely.

Protocol B: Soil Incubation Assay (Efficacy Testing)

Objective: To quantify the nitrification inhibition efficiency (NIE) of 3-MPSA over time.

Experimental Design:

-

Duration: 0 to 60 days.

-

Temperature: Constant (e.g., 20°C or 25°C).

-

Moisture: 60% Water Holding Capacity (WHC).[5]

-

Treatments:

-

Control (Soil only)

-

Fertilizer Only (Urea)

-

Fertilizer + 3-MPSA (Low Dose: 0.5% N)

-

Fertilizer + 3-MPSA (High Dose: 1.0% N)

-

Reference (Urea + DMPP or DCD)[6]

-

Workflow Diagram:

Figure 2: Experimental workflow for soil incubation to assess nitrification inhibition.[7]

Detailed Steps:

-

Soil Preparation: Sieve fresh field soil (2mm). Pre-incubate for 7 days at 40% WHC to stabilize microbial activity.

-

Treatment Application:

-

Weigh 100g dry equivalent soil into jars.

-

Apply fertilizer/inhibitor solution to reach ~500 mg N/kg soil (or agronomic rate equivalent).

-

Adjust moisture to 60% WHC.

-

-

Incubation: Seal jars with Parafilm (allows gas exchange, prevents moisture loss). Weigh jars weekly and add DI water to maintain weight (moisture).

-

Sampling: On designated days (e.g., 0, 7, 14, 21, 28, 42, 56), remove 3 replicate jars per treatment.

-

Extraction:

-

Add 500 mL 2M KCl to the 100g soil (1:5 ratio).

-

Shake on an orbital shaker for 1 hour (150 rpm).

-

Filter through Whatman No. 42 filter paper.

-

-

Analysis: Analyze filtrates for

and

Data Analysis & Interpretation

Nitrification Inhibition Efficiency (NIE)

Calculate the NIE for each sampling point to determine how effectively 3-MPSA preserves ammonium.

Where:

- = Nitrate concentration in Fertilizer Only treatment.

- = Nitrate concentration in Fertilizer + 3-MPSA treatment.

Note: Correct for background soil nitrogen by subtracting the "Soil Only" control values from both terms if necessary, though the direct comparison above is standard for relative efficacy.

Half-Life Calculation ( )

Fit the

-

: Concentration of

- : Rate constant.

- .

Success Criteria:

-

A valid inhibitor should extend the

of ammonium by at least 2-3x compared to the fertilizer-only control. -

3-MPSA typically shows a "lag phase" in inhibition compared to pure 3-MP due to the hydrolysis step.

Safety & Handling

-

Toxicity: Pyrazoles can be skin irritants. 3-MPSA is generally less volatile and safer to handle than free 3-MP, but standard PPE (gloves, lab coat, goggles) is mandatory.

-

Storage: Store pure compound at 4°C, desiccated. Formulated fertilizers should be kept cool and dry to prevent premature hydrolysis.

References

-

Zerulla, W., et al. (2001).[8] "3,4-Dimethylpyrazole phosphate (DMPP) – a new nitrification inhibitor for agriculture and horticulture."[8] Biology and Fertility of Soils. Link (Foundational context on pyrazole inhibitors).

-

Guardia, G., et al. (2018). "Effect of the nitrification inhibitors 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid isomeric mixture (DMPSA) on nitrifying and denitrifying bacteria."[6] Scientific Reports. Link (Primary reference for succinic acid conjugates mechanism).

- Wissemeier, A., et al. (2001). "Method for producing pyrazole derivatives." US Patent 6,310,206.

-

Recio, J., et al. (2018). "Gas-phase degradation of pyrazole-based nitrification inhibitors." Chemosphere. Link (Stability and volatility data).

-

EuroChem Agro. (2020).[6] "DMPSA: A new nitrification inhibitor."[2][8][7][9] Technical Data Sheet. (Industry standard for application rates of pyrazole-succinic acid derivatives).

Sources

- 1. WO2020127870A1 - Process for obtaining a fertilizer composition comprising a dmpsa nitrification inhibitor via adding dmpsa or the salts thereof into the fertilizer melt - Google Patents [patents.google.com]

- 2. Abstract: Effects of the Novel Nitrification Inhibitor Dmpsa on Yield, Mineral N Dynamics and N2O Emissions. (ASA, CSSA and SSSA International Annual Meetings (2016)) [scisoc.confex.com]

- 3. US20230416168A1 - N-heterocyclic compounds used as nitrification inhibitor - Google Patents [patents.google.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. DSpace [minerva-access.unimelb.edu.au]

- 9. researchgate.net [researchgate.net]

Application Note: Aqueous Synthesis of Pyrazole-Based Succinic Acid Derivatives (DMPSA)

Target Audience: Researchers, Synthesis Chemists, and Agrochemical/Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Scope

Pyrazole-based succinic acid derivatives have emerged as highly stable and biologically active compounds. A prominent application of this class is 2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid (DMPSA) , a next-generation nitrification inhibitor[1]. Compared to legacy inhibitors like 3,4-dimethylpyrazole phosphate (DMPP), DMPSA features a covalently bonded succinic acid moiety that significantly reduces volatility, enhances stability under basic conditions, and allows for co-formulation with a wider range of compounds, including calcium ammonium nitrate[2].

This application note details a robust, green, and highly scalable protocol for the preparation of DMPSA via the aza-Michael addition of 3,4-dimethylpyrazole (DMP) to maleic acid entirely in aqueous media[3][4].

Mechanistic Causality & Experimental Design (E-E-A-T)

As a synthetic chemist, selecting the correct reaction medium is critical for both atom economy and regioselectivity. The choice of water as the sole reaction medium for this synthesis is driven by several synergistic factors[5]:

-

In Situ Electrophile Generation: The reaction utilizes maleic anhydride as the starting material. In water at elevated temperatures (70 °C), maleic anhydride rapidly and quantitatively hydrolyzes to maleic acid. This provides the highly reactive

-unsaturated dicarboxylic acid required for the addition without requiring a separate pre-activation step[4]. -

Hydrophobic Effect Acceleration: The aza-Michael addition of the pyrazole nitrogen to the alkene is accelerated in water. The hydrophobic effect forces the organic reactants into close proximity, overcoming the activation barrier without the need for transition-metal catalysts, acidic promoters, or toxic organic solvents[3][6].

-

Tautomeric Regioselectivity: 3,4-Dimethylpyrazole exists in a tautomeric equilibrium. The nucleophilic attack on maleic acid yields an isomeric mixture of 2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid and 2-(4,5-dimethyl-1H-pyrazol-1-yl)succinic acid[7]. Under aqueous reflux conditions, thermodynamic control consistently favors the 3,4-dimethyl isomer in an approximate 80:20 ratio[3].

-

Self-Validating Isolation: DMPSA exhibits steep temperature-dependent solubility in water. By conducting the synthesis in aqueous media, the product acts as a self-purifying system; cooling the reaction mixture to 5–10 °C induces spontaneous crystallization of the target isomers, bypassing complex chromatographic purification[4].

Reaction Pathway Visualization

Aza-Michael addition of 3,4-dimethylpyrazole to maleic acid in aqueous media.

Quantitative Data & Comparative Analysis

The structural modification of pyrazole derivatives drastically alters their physicochemical properties. Table 1 outlines the advantages of DMPSA over traditional inhibitors, while Table 2 summarizes the expected synthetic metrics of this aqueous protocol.

Table 1: Comparative Properties of Pyrazole-Based Inhibitors [1][2][7]

| Property / Metric | Nitrapyrin | DMPP (Phosphate) | DMPSA (Succinic Acid) |

| Chemical Linkage | N/A (Pyridine derivative) | Ionic (Phosphate salt) | Covalent (Succinic acid) |

| Volatility | High (Requires soil incorporation) | Low | Extremely Low |

| Stability in Basic Media | Moderate | Poor (Degrades) | Excellent |

| Fertilizer Compatibility | Standard Urea | Limited (Incompatible with CAN) | Broad (Compatible with CAN & DAP) |

Table 2: Expected Synthetic Yields and Isomer Ratios [3]

| Parameter | Expected Outcome | Notes |

| Overall Isolated Yield | > 90% | Based on starting 3,4-dimethylpyrazole. |

| Isomer Ratio (3,4- vs 4,5-) | 80:20 to 90:10 | Thermodynamic distribution under aqueous reflux. |

| Purity (Post-Crystallization) | > 95% | Achieved without organic solvent washing. |

Experimental Protocol: Aqueous Synthesis of DMPSA

This self-validating methodology ensures that product isolation is driven entirely by phase-change thermodynamics, eliminating the need for hazardous extraction solvents.

Reagents Required

-

Maleic Anhydride: 1.05 equivalents (Slight excess to ensure complete consumption of DMP).

-

3,4-Dimethylpyrazole (DMP): 1.00 equivalent.

-

Deionized Water: Reaction solvent (approx. 2-3 mL per gram of DMP).

Step-by-Step Methodology

-

In Situ Hydrolysis:

-

Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with Deionized Water.

-

Add Maleic Anhydride (1.05 eq) to the water.

-

Heat the suspension to 70 °C with continuous stirring until a clear solution forms, indicating the complete hydrolysis to maleic acid[4].

-

-

Reagent Addition:

-

Slowly add 3,4-Dimethylpyrazole (1.00 eq) to the warm maleic acid solution.

-

Caution: The addition is mildly exothermic. Maintain the temperature below 85 °C during addition to prevent bumping[3].

-

-

Aza-Michael Addition (Reflux):

-

Elevate the temperature to 100 °C (reflux conditions).

-

Maintain vigorous stirring for 3 to 12 hours . The reaction progress can be monitored via HPLC (aliquots diluted in mobile phase) until complete consumption of maleic acid is observed[3].

-

-

Crystallization:

-

Remove the heat source and allow the reaction mixture to cool gradually to room temperature.

-

Transfer the flask to an ice bath and further cool the mixture to 5–10 °C for 2 hours. A thick white crystalline precipitate of the isomeric DMPSA mixture will form[4].

-

-

Isolation and Drying:

-

Isolate the product via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a minimal amount of ice-cold deionized water to remove any unreacted trace maleic acid.

-

Dry the crystalline solid under vacuum at 50 °C to constant weight.

-

Experimental Workflow Visualization

Step-by-step aqueous synthesis workflow for DMPSA isolation.

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following QC checks are recommended:

-

HPLC Analysis: Utilize a C18 reverse-phase column with an acidic mobile phase (e.g., 0.1% Phosphoric acid in Water/Acetonitrile) to resolve the 3,4-dimethyl and 4,5-dimethyl isomers and confirm the ~80:20 ratio.

-

1H-NMR (D2O or DMSO-d6): Verify the disappearance of the alkene protons of maleic acid (typically around

6.2 ppm) and the appearance of the succinic acid highly coupled aliphatic protons (

References

-

[6] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at:[Link]

-

[5] Gluconic acid aqueous solution: A bio-compatible media for one-pot multicomponent synthesis of dihydropyrano [2,3-c] pyrazoles. ACG Publications. Available at:[Link]

-

[3] WO2020126645A1 - Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl - Google Patents. Available at:

-

[1] The new nitrification inhibitor 3,4-dimethylpyrazole succinic(DMPSA) as an alternative to DMPP for reducing N2O emissions from wheat crops under humid Mediterranean conditions. ResearchGate. Available at:[Link]

-

[2] Evidences towards deciphering the mode of action of dimethylpyrazole-based nitrification inhibitors in soil and pure cultures. d-nb.info. Available at:[Link]

-